molecular formula C17H24N2O4 B1520342 Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate CAS No. 1235439-65-2

Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate

Cat. No. B1520342
CAS RN: 1235439-65-2
M. Wt: 320.4 g/mol
InChI Key: QLRFXKYTGSVXQJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate is a research compound. Its molecular formula is C17H24N2O4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-4-5-14(19)11-22-15(20)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11,18H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.39 g/mol .

Scientific Research Applications

Life Science Research

In life science research, this compound is utilized for its potential biological activity. It’s often used as a building block in the synthesis of more complex molecules that may have biological relevance. For example, it could be involved in the development of new pharmaceuticals that target specific proteins or enzymes within the body .

Material Science

In material science, the compound’s derivatives could be used to modify the surface properties of materials. This can be particularly useful in creating specialized coatings that may have improved interaction with biological systems, which is essential in the development of medical implants and biosensors .

Chemical Synthesis

As a reagent in chemical synthesis, Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate is valuable for introducing the tert-butyl protected amino group into a molecular structure. This is a crucial step in synthesizing complex organic compounds, including potential new drugs and polymers .

Chromatography

In chromatography, this compound could be used to prepare stationary phases or as a standard in analytical methods. Its unique structure allows it to interact with a variety of substances, making it useful for separating and identifying different chemical entities .

Analytical Research

Analytical researchers might employ this compound in method development for detecting and quantifying pharmaceuticals. Its well-defined structure and properties make it an excellent candidate for use as a calibration standard in various analytical techniques .

Biological Activity Studies

The compound has been studied for a range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities. These studies are crucial for discovering new therapeutic agents and understanding their mechanisms of action .

properties

IUPAC Name

tert-butyl 2-[(4-aminobenzoyl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-4-5-14(19)11-22-15(20)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRFXKYTGSVXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145139
Record name 1,1-Dimethylethyl 2-[[(4-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate

CAS RN

1235439-65-2
Record name 1,1-Dimethylethyl 2-[[(4-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[[(4-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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